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Abstract

(1-Aminocyclobutyl)methanol is a saturated bifunctional molecule increasingly recognized for
its utility as a constrained molecular scaffold in medicinal chemistry. Its rigid, non-planar
cyclobutane core serves to orient its amino and methanol functionalities in well-defined three-
dimensional space, a property highly sought after in rational drug design. This guide provides a
detailed examination of the molecular structure of (1-Aminocyclobutyl)methanol,
synthesizing data from analogous compounds and fundamental chemical principles. We will
explore its conformational landscape, theoretical and experimental structural parameters,
characteristic spectroscopic signatures, and the direct implications of its structure on its
application as a building block for complex pharmaceutical agents.

Chemical Identity and Nomenclature

For clarity and unambiguous identification in research and development, the following
identifiers are provided for (1-Aminocyclobutyl)methanol and its common hydrochloride salt
form.
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1- (-

Identifier Aminocyclobutyl)m Aminocyclobutyl)m Source(s)
ethanol (Free Base) ethanol HCI (Salt)
1- 1-

IUPAC Name aminocyclobutyl)meth aminocyclobutyl)meth
anol anol;hydrochloride

CAS Number 180205-34-9 1392213-15-8

Molecular Formula CsH11NO CsH12CINO ,

Molecular Weight 101.15 g/mol 137.61 g/mol

SMILES C1CC(C1)(CO)N C1CC(C1)(CO)N.CI
INChl=1S/C5H11NO/c  InChI=1S/C5H11NO.

InChl 6-5(4-7)2-1-3- CIH/c6-5(4-7)2-1-3- ,

5/h7H,1-4,6H2

5;/h7H,1-4,6H2;1H

Conformational Analysis: The Puckered Ring

The core of (1-Aminocyclobutyl)methanol's structural character is its four-membered

carbocyclic ring. Contrary to a simplistic planar representation, cyclobutane and its derivatives
are known to adopt a puckered, or bent, conformation. This puckering is a compromise
between two opposing forces: angle strain, which favors a planar geometry with 90° internal
angles, and torsional strain (eclipsing interactions) between adjacent C-H bonds, which is
minimized in a non-planar structure.

Studies on the closely related analogue, 1-aminocyclobutane-1-carboxylic acid (Acac), have
confirmed this puckered nature through both X-ray crystallography and computational
modeling.[1][2] The cyclobutane ring of Acac exhibits a distinct fold along one of its diagonals.
This fundamental principle applies directly to (1-Aminocyclobutyl)methanol. The puckering
creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. The
orientation of the amino and hydroxymethyl groups in these positions dictates the molecule's
overall shape and its ability to interact with other molecules. Furthermore, the presence of both
a hydrogen bond donor (N-H) and acceptor (O-H) at the C1 position introduces the potential for
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a stabilizing intramolecular hydrogen bond, which could favor a specific puckered
conformation.

Structural Implication

Potential for Intramolecular
H-Bonding
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Caption: Logical flow from cyclobutane's inherent strain to its structural impact.

Experimental and Theoretical Structural Data

While a dedicated crystal structure for (1-Aminocyclobutyl)methanol is not publicly available,
extensive crystallographic work on Acac-containing peptides provides authoritative data on the
geometry of the 1-aminocyclobutyl moiety.[1][3]

Key Geometric Parameters from Acac Analogue:

Parameter Average Value Significance

Confirms a significant deviation

Ring Puckering Angle ~20-30° )
from planarity.
Expanded from the ideal
tetrahedral angle of 109.5°, a
N-Ca-C' Bond Angle ~114-116°

consequence of the strained

ring system.[1]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b068218?utm_src=pdf-body-img
https://www.benchchem.com/product/b068218?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9230476/
https://pubs.acs.org/toc/joceah/0/0
https://pubmed.ncbi.nlm.nih.gov/9230476/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Causality: This expansion of the endocyclic bond angle at the substituted carbon (C1) is a
critical feature. It is a direct result of the molecule accommodating the steric bulk of the two
substituents and relieving internal ring strain. This inherent geometric constraint is precisely
what makes the scaffold valuable, as it reduces the conformational freedom of the attached
functional groups compared to an acyclic analogue.

Computational studies using molecular mechanics and Density Functional Theory (DFT) on
Acac derivatives corroborate these experimental findings.[2] These calculations show that the
puckered conformations are energetically favored over the planar form. Such computational
methods are invaluable for predicting the preferred rotamers of the hydroxymethyl group and
the orientation of the amine lone pair in (1-Aminocyclobutyl)methanol, providing insights into
its electronic and steric profile.

Spectroscopic Signature: A Self-Validating System

The molecular structure of (1-Aminocyclobutyl)methanol can be unequivocally confirmed
through a combination of spectroscopic techniques. The predicted spectra provide a self-
validating system for identity and purity assessment.

'H NMR Spectroscopy

A proton NMR spectrum provides information on the chemical environment of all hydrogen
atoms.

¢ Protocol Principle: The sample is dissolved in a deuterated solvent (e.g., CDCls or MeOD)
and subjected to a strong magnetic field. The resonance frequency (chemical shift, d) of
each proton is recorded relative to a standard (TMS at 0 ppm). The splitting pattern of each
signal reveals the number of neighboring protons.

o Expected Spectrum for (1-Aminocyclobutyl)methanol:

o Cyclobutyl Protons (6H): These protons would appear as complex, overlapping multiplets,
likely in the range of & 1.5 - 2.5 ppm. The complexity arises because the puckered, rigid
ring structure makes the protons on each methylene group diastereotopic, meaning they
are chemically non-equivalent and will couple to each other and to adjacent protons.
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o Hydroxymethyl Protons (-CH20H, 2H): This signal is expected to be a singlet around & 3.5
- 3.8 ppm. The adjacent quaternary carbon has no protons, so no splitting would occur. Its
downfield shift is due to the deshielding effect of the electronegative oxygen atom.

o Amine and Hydroxyl Protons (-NHz, -OH, 3H): These would appear as broad singlets with
variable chemical shifts, typically between & 1.0 - 4.0 ppm, depending on solvent,

concentration, and temperature.

» Validation Step: The identity of the -NHz and -OH peaks can be confirmed by adding a drop
of deuterium oxide (D20) to the NMR tube. The labile protons will exchange with deuterium,
causing their signals to disappear from the spectrum, a definitive confirmation of their

assignment.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds.

o Protocol Principle: Infrared radiation is passed through the sample. Bonds absorb energy at
specific frequencies corresponding to their vibrational modes (stretching, bending).

o Expected Key Absorptions:

o O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3400 cm~*. The
broadness is a hallmark of hydrogen bonding.[4]

o N-H Stretch (Amine): One or two medium-intensity peaks in the 3300-3500 cm~1 region.
Primary amines typically show two bands for symmetric and asymmetric stretching.

o C-H Stretch (Alkane): Sharp, strong absorptions just below 3000 cm~1, typically around
2850-2960 cm™1,

o C-O Stretch (Alcohol): A strong, distinct peak in the fingerprint region, expected around
1050-1150 cm~1.

Application in Drug Development: A Rigid Scaffold

The structural features of (1-Aminocyclobutyl)methanol—namely, its rigidity and the defined
spatial relationship between the amino and methanol groups—make it a valuable building block
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in medicinal chemistry. Constrained scaffolds are used to lock a molecule into a specific,
biologically active conformation, which can lead to increased potency and selectivity for a
target receptor or enzyme.

A patent for the synthesis of a potent imidazopyridine-based kinase inhibitor demonstrates this
principle.[5] The molecule 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-
b]pyridin-2-yl)pyridin-2-amine utilizes the 1-aminocyclobutyl moiety to project the amine group
in a specific vector away from the phenyl ring. This rigid orientation is crucial for fitting into the
kinase's binding pocket. Replacing this constrained linker with a more flexible acyclic chain
would allow for numerous non-productive conformations, likely reducing the compound's
binding affinity and efficacy.
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Caption: A typical workflow for the complete structural characterization of a molecule.
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Conclusion

The molecular structure of (1-Aminocyclobutyl)methanol is defined by its non-planar,
puckered four-membered ring. This conformation minimizes torsional strain and places the key
amino and hydroxymethyl functional groups into sterically constrained positions. While direct
crystallographic data is limited, extensive studies on close analogues provide a robust and
authoritative foundation for understanding its geometry. This inherent rigidity is the primary
reason for its utility as a molecular scaffold in the design of next-generation therapeutics, where
precise control over the three-dimensional arrangement of atoms is paramount for achieving
biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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